3-(3-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040639-70-0
Cat. No.: VC11963510
Molecular Formula: C23H18N4O3S2
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-70-0 |
|---|---|
| Molecular Formula | C23H18N4O3S2 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H18N4O3S2/c1-14-5-3-6-15(11-14)21-25-19(30-26-21)13-32-23-24-18-9-10-31-20(18)22(28)27(23)16-7-4-8-17(12-16)29-2/h3-12H,13H2,1-2H3 |
| Standard InChI Key | UPDYRPHIBYKETE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound combines three key heterocyclic components:
-
Thieno[3,2-d]pyrimidin-4-one: A fused bicyclic system with a sulfur-containing thiophene ring and a pyrimidinone moiety.
-
1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability .
-
Substituted Phenyl Groups:
-
A 3-methoxyphenyl group at position 3 of the thienopyrimidinone.
-
A 3-methylphenyl group attached to the oxadiazole ring.
-
The sulfanyl (-S-) linker bridges the thienopyrimidinone and oxadiazole moieties, contributing to conformational flexibility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H18N4O3S2 | |
| Molecular Weight | 462.5 g/mol | |
| IUPAC Name | 3-(3-Methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 | |
| CAS Number | 1040639-70-0 |
Synthetic Pathways
General Synthesis Strategy
The synthesis typically involves multi-step heterocyclic condensation:
-
Formation of Thienopyrimidinone Core:
-
Oxadiazole Ring Construction:
-
Sulfanyl Linker Introduction:
Table 2: Representative Synthetic Steps for Analogues
| Activity | Target | Potency (IC50/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 2.5–10 µg/mL | |
| Anticancer | MCF-7 cells | 0.8–5 µM | |
| Anti-inflammatory | COX-2 inhibition | 15–30 nM |
Physicochemical and ADMET Profiles
Solubility and Lipophilicity
Metabolic Stability
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume